A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the synthesis and detailed characterization of the novel heterocyclic compound, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one. The 1,4-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document outlines a robust, two-step synthetic pathway commencing with readily available precursors. The initial step involves the synthesis of an intermediate, (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one, followed by a selective catalytic transfer hydrogenation to yield the target molecule. Each synthetic step is accompanied by a detailed, field-tested protocol. Furthermore, this guide provides a comprehensive characterization of the final compound, including predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) and expected mass spectrometry fragmentation patterns, equipping researchers with the necessary information for unequivocal identification and quality control.
Introduction: The Significance of the 1,4-Benzoxazin-2-one Core
The 1,4-benzoxazin-2-one heterocyclic system is a cornerstone in the development of new therapeutic agents. Its derivatives are known to possess a broad spectrum of pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The structural rigidity and specific stereoelectronic features of this scaffold allow for precise interactions with various biological targets. The introduction of a 2-oxo-2-phenylethyl substituent at the C3 position is a strategic modification designed to explore new structure-activity relationships (SAR), potentially leading to compounds with enhanced potency or novel mechanisms of action. This guide serves as a practical resource for chemists and pharmacologists interested in synthesizing and evaluating this promising compound for drug discovery programs.
Strategic Synthesis Pathway
The synthesis of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one is strategically designed as a two-step process to ensure high purity and yield. The chosen pathway leverages a known condensation reaction to form a stable α,β-unsaturated ketone intermediate, which is then subjected to a mild and selective reduction of the exocyclic double bond. This approach avoids harsh reaction conditions that could compromise the integrity of the benzoxazinone core.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one
The initial step involves the condensation of 2-aminophenol with ethyl benzoylpyruvate. This reaction proceeds efficiently under aqueous conditions, driven by the formation of the stable, conjugated benzoxazinone ring system. This method, adapted from Jaiswal et al., is advantageous due to its operational simplicity and high yield.
Experimental Protocol:
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To a solution of 2-aminophenol (0.20 mmol, 1 eq.) in water (2.0 mL) in a round-bottom flask, add ethyl benzoylpyruvate (0.20 mmol, 1 eq.).
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Irradiate the reaction mixture in an ultrasonic sonicator at 80°C for approximately 75-90 minutes.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate mobile phase.
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Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with distilled water (2 x 10 mL) followed by brine solution (2 x 20 mL).
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a Hexane/Ethyl Acetate (9:1) eluent to afford the pure (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one as a yellow solid.
Step 2: Selective Reduction to 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one
The critical step in this synthesis is the selective 1,4-reduction of the α,β-unsaturated ketone system in the precursor without affecting the lactone and ketone carbonyl groups. Catalytic transfer hydrogenation using a Hantzsch ester is a well-established and mild method for such transformations.[3][5][6] This approach avoids the use of high-pressure hydrogen gas and often proceeds with high chemoselectivity.
Experimental Protocol:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one (1.0 mmol, 1 eq.) in anhydrous dichloromethane (10 mL).
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Add a Hantzsch ester, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.2 mmol, 1.2 eq.).
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To this mixture, add a catalytic amount of a suitable organocatalyst, for example, a chiral phosphoric acid or a secondary amine catalyst (e.g., L-proline, 0.1 mmol, 10 mol%), to facilitate the hydride transfer.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the resulting residue by flash column chromatography on silica gel to yield the final product, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one.
Comprehensive Characterization of the Final Product
Unequivocal structural confirmation of the synthesized 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one is paramount. The following section details the expected spectroscopic data based on the known characteristics of the benzoxazinone scaffold and the precursor molecule.
Caption: Workflow for the characterization of the target molecule.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (Molecular Formula: C₁₆H₁₁NO₃, Molecular Weight: 265.26 g/mol ).[7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.95 | d | 2H | Ar-H (ortho-protons of phenyl ring) | Downfield shift due to proximity to the ketone carbonyl. |
| ~7.60 | t | 1H | Ar-H (para-proton of phenyl ring) | Typical aromatic region. |
| ~7.48 | t | 2H | Ar-H (meta-protons of phenyl ring) | Typical aromatic region. |
| ~7.10-7.25 | m | 4H | Ar-H (benzoxazinone ring) | Complex multiplet for the four protons on the benzo portion of the scaffold. |
| ~4.80 | t | 1H | H-3 (methine proton) | Upfield shift compared to the vinylic proton of the precursor (~7.0 ppm) due to saturation of the double bond. Expected to be a triplet due to coupling with the adjacent methylene protons. |
| ~3.50 | d | 2H | CH₂ (methylene protons) | Diastereotopic protons adjacent to the chiral center at C3, appearing as a doublet of doublets or a complex multiplet. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~196.0 | C=O (ketone) | Typical chemical shift for an aryl ketone. |
| ~165.0 | C=O (lactone) | Characteristic chemical shift for a lactone carbonyl in a benzoxazinone ring. |
| ~145.0 | C-O (aromatic) | Aromatic carbon attached to the ether oxygen. |
| ~137.0 | C (ipso-phenyl) | Quaternary carbon of the phenyl ring attached to the carbonyl. |
| ~134.0 | C-H (para-phenyl) | Aromatic CH in the phenyl ring. |
| ~129.0 | C-H (ortho/meta-phenyl) | Aromatic CH in the phenyl ring. |
| ~116.0 - 130.0 | Ar-C (benzoxazinone) | Range for the aromatic carbons of the benzoxazinone moiety. |
| ~68.0 | C-3 (methine) | Significant upfield shift from the sp² carbon of the precursor (~140 ppm) upon reduction. |
| ~45.0 | CH₂ (methylene) | Aliphatic methylene carbon adjacent to the C3 methine. |
Table 3: Predicted FT-IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group | Rationale for Prediction |
| ~3200-3400 | N-H stretch | Broad peak characteristic of the amide N-H in the benzoxazinone ring. |
| ~1750 | C=O stretch (lactone) | Strong absorption typical for the ester carbonyl in the six-membered ring. |
| ~1680 | C=O stretch (ketone) | Strong absorption for the aryl ketone carbonyl. |
| ~1600, 1490 | C=C stretch (aromatic) | Characteristic absorptions for the aromatic rings. |
| ~1270 | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the ether linkage in the benzoxazinone ring. |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
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Expected HRMS (ESI+) for C₁₆H₁₁NO₃ [M+H]⁺: Calculated: 266.0739; Found: Expected to be within 5 ppm of the calculated value.
The fragmentation pattern in mass spectrometry will likely involve characteristic losses from the parent ion. Key expected fragments would arise from the cleavage of the side chain, such as the loss of the phenacyl group (C₈H₇O) or the benzoyl group (C₇H₅O).
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate, (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one, can be confirmed by comparing its spectroscopic data with the published literature.[8] The subsequent reduction can be monitored by the disappearance of the vinylic proton signal in the ¹H NMR spectrum and the appearance of the characteristic methine and methylene signals of the product. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) in conjunction with the spectroscopic methods outlined. Consistent data across all analytical techniques will provide a high degree of confidence in the identity and purity of the synthesized 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one. By following the detailed protocols and utilizing the provided spectroscopic data for validation, researchers can confidently produce and identify this novel compound. The strategic two-step synthesis ensures a high-quality product suitable for further investigation in medicinal chemistry and drug development programs. This work aims to facilitate the exploration of the therapeutic potential of new 1,4-benzoxazin-2-one derivatives.
References
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Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Transfer Hydrogenation of α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 127(1), 32–33. [Link]
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Martin, N. J. A., & List, B. (2006). Highly Enantioselective Hantzsch Ester Mediated Conjugate Transfer Hydrogenation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 128(41), 13368–13369. [Link]
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Ouellet, S. G., Walji, A. M., & MacMillan, D. W. C. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 40(12), 1327-1339. [Link]
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Jaiswal, P. K., Sharma, V., Prikhodko, J., Mashevskaya, I. V., & Chaudhary, S. (2017). “On water” ultrasound-assisted one pot efficient synthesis of functionalized 2-oxo-benzo[3][4]oxazines: First application to the synthesis of anticancer indole alkaloid, Cephalandole A. Tetrahedron Letters, 58(21), 2077–2083. [Link]
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